molecular formula C₂₉H₃₃N₃O₄ B144239 N-Octyl Nortadalafil CAS No. 1173706-35-8

N-Octyl Nortadalafil

Cat. No. B144239
M. Wt: 487.6 g/mol
InChI Key: JIMWYJMUPCVOFA-QDPGVEIFSA-N
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Description

N-Octyl Nortadalafil is a tadalafil analogue that has been found in dietary supplements marketed for erectile dysfunction. It is one of the new analogues of phosphodiesterase-5 (PDE-5) inhibitors, which are commonly used to treat erectile dysfunction. The compound has been identified as (6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione .

Synthesis Analysis

The synthesis of N-Octyl Nortadalafil has not been explicitly detailed in the provided papers. However, its isolation from a dietary supplement was achieved using preparative high-pressure liquid chromatography (HPLC). The compound was then characterized using various analytical techniques such as high-resolution mass spectrometry (HRMS), electrospray ionization tandem mass spectrometry (ESI-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

The molecular structure of N-Octyl Nortadalafil was elucidated using a combination of HPLC-photodiode array (PDA), LC-MS, high-resolution MS, NMR, and circular dichroism (CD). The compound was determined to have a protonated molecular ion at m/z 444 with a chemical formula of C26H25N3O4. The N-methyl group on the piperazinedione moiety of tadalafil was substituted with an octyl group, which is a structural modification from the parent compound .

Chemical Reactions Analysis

The chemical reactions involving N-Octyl Nortadalafil have not been discussed in the provided papers. However, the identification of this compound and its stereoisomers in dietary supplements suggests that it may undergo similar pharmacological interactions as tadalafil, given its structural similarity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Octyl Nortadalafil were not directly reported in the papers. However, the analytical methods used for its identification, such as chiral liquid chromatography-circular dichroism (LC-CD), indicate that the compound has specific optical properties that can be used to distinguish it from its stereoisomers. The LC-CD method developed allowed for the separation of RR-OTDF and its stereoisomers within 20 minutes, with resolution factors over 2.0 .

Relevant Case Studies

The papers provided do not include specific case studies on N-Octyl Nortadalafil. However, the presence of this compound in dietary supplements, as reported, raises concerns about the illegal addition of undeclared pharmaceutical analogues in products marketed for sexual enhancement. Quantitative HPLC analysis in one study showed that the content of N-Octyl Nortadalafil in the product was about 27 mg/tablet .

Scientific Research Applications

  • Isolation and Characterization :

    • N-Octyl Nortadalafil has been identified in health supplements through various methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (Lee et al., 2016).
    • A similar analogue, N-cyclopentyl nortadalafil, was also isolated and characterized, highlighting the ongoing research in identifying tadalafil analogues in various products (Xu et al., 2016).
  • Electrospun Nanofibers for Drug Delivery :

    • Research has been conducted on the encapsulation of drugs, including possibly N-Octyl Nortadalafil, in polymeric nanofibers for controlled drug delivery applications. These nanofibers could be used for therapeutic applications, particularly in the context of cancer therapy (Contreras-Cáceres et al., 2019).
  • Chiral Liquid Chromatography-Circular Dichroism :

    • A study developed a method for the identification of N-Octyl Nortadalafil and its stereoisomers in dietary supplements using chiral liquid chromatography-circular dichroism. This methodology is crucial for the accurate identification and separation of these compounds (Sakamoto et al., 2016).
  • Liquid Phase Microextraction for Pesticide Detection :

    • A technique using octanoic acid in liquid phase microextraction was explored for pesticide detection in food samples. This method may have implications for the extraction and analysis of compounds like N-Octyl Nortadalafil in various matrices (Jing et al., 2020).
  • Enzymatic Synthesis Applications :

    • N-Octyl derivatives, like octyl oleate, have been synthesized enzymatically for applications in cosmetic, lubricant, and pharmaceutical industries. These methods could be applicable to the synthesis of N-Octyl Nortadalafil (Laudani et al., 2006).
  • Nanofiltration Membrane Development :

    • Studies have focused on the development of nanofiltration membranes that could potentially be used for the filtration and purification of pharmaceutical compounds, including N-Octyl Nortadalafil (Mohammad et al., 2015).

properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMWYJMUPCVOFA-QDPGVEIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octyl Nortadalafil

CAS RN

1173706-35-8
Record name N-Octylnortadalafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173706-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Octylnortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-OCTYL NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0VX49V8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
JY Yang, MC Xie, XC Tan, YX Tian… - Journal of Food …, 2022 - Wiley Online Library
… Besides, there was no obvious CR with N-octyl-nortadalafil, N-butyl nortadalafil, and N-ethyl nortadalafil. The results may be for their different electrostatic potential with amino tadalafil. …
Number of citations: 1 ift.onlinelibrary.wiley.com
P Lebel, J Gagnon, A Furtos, KC Waldron - Journal of Chromatography A, 2014 - Elsevier
… N-octyl-nortadalafil. The uppermost panel represents the TIC and the lower two panels show the extracted ion chromatograms of tadalafil (middle panel) and N-octyl-nortadalafil (lower …
Number of citations: 73 www.sciencedirect.com
Z Sun, J Xing, D Aravind, Z Zhan - lcms.labrulez.com
In recent years, synthetic phosphodiesterase type 5 enzyme (PDE-5) inhibitors like sildenafil (active component of VIAGRA) were found as adulterant in some health supplements …
Number of citations: 5 lcms.labrulez.com
NA Kamaruzaman, M Mohideen, YH Leong, AA Ahmad… - 2020 - iasj.net
… In this developed GCEI-MS assay, chromatographic separation of the high purity of tadalafil, aminotadalafil and n-octylnortadalafil produced two adjacent peaks with similar mass …
Number of citations: 2 www.iasj.net
J Xing, D Aravind, Z Sun, AM Yen, Z Zhan, SM SdnBhd… - shopshimadzu.com
Sildenafl and other synthetic phosphodiesterase type 5 enzyme (PDE-5) inhibitors are used for treatment of erectile dysfunction (ED) in men. Sildenafl, tadalafl, vardenafl, avanafl and …
Number of citations: 0 www.shopshimadzu.com
S Azimi, NS Mistry, M Wood - gimitec.com
The use of herbal remedies and dietary supplements for the treatment of ED has recently increased in popularity. Although some compounds derived from natural products, such as …
Number of citations: 1 gimitec.com
CL Kee, X Ge, V Gilard, M Malet-Martino… - Journal of Pharmaceutical …, 2018 - Elsevier
To date, there are 80 synthetic PDE-5i found as adulterants in dietary supplements. Analogues of sildenafil remain as the top list with 50 (62%) and are followed by analogues of tadalafil…
Number of citations: 75 www.sciencedirect.com
BJ Venhuis, D De Kaste - Journal of pharmaceutical and biomedical …, 2012 - Elsevier
The scale at which erectile dysfunction (ED) medicines are obtained outside of the official health system rivals and possibly exceeds legitimate sales. According to literature a high-risk …
Number of citations: 194 www.sciencedirect.com
A Causanilles, E Emke, P de Voogt - Science of The Total Environment, 2016 - Elsevier
… Vardenafil dihydrochloride, n-desethyl vardenafil, tadalafil, aminotadalafil, chloropretadalafil and n-octyl nortadalafil were obtained from TRC Toronto Research Chemicals Inc. (Ontario, …
Number of citations: 25 www.sciencedirect.com
Z Sun, J Xing, D Aravind, Z Zhan - shopshimadzu.com
In recent years, synthetic phosphodiesterase type 5 enzyme (PDE-5) inhibitors like sildenafl (active component of VIAGRA) were found as adulterant in some health supplements …
Number of citations: 0 www.shopshimadzu.com

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